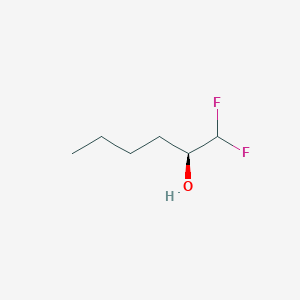

(2S)-1,1-Difluorohexan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2S)-1,1-Difluorohexan-2-ol" is a fluorinated organic molecule that is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in organic compounds often imparts unique physical and chemical properties, making them valuable in various applications, including drug development and the synthesis of advanced materials.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2,2-difluoro-3-hydroxyacids, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions, leading to the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond. This approach is advantageous due to its simplicity, good to excellent yields, and the use of hexafluoro-2-propanol as an inexpensive fluorine source .

Another synthesis method reported involves the gem-difluorination of methylenecyclopropanes (MCPs) to produce gem-difluorocyclobutanes, which are valuable in medicinal chemistry. The process features a Wagner-Meerwein rearrangement and uses commercially available fluorine sources, resulting in moderate to good yields and the ability to further transform the products into useful building blocks like carboxylic acids, amines, and alcohols .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers. These interactions are crucial for understanding the material properties and potential applications of such compounds .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, leading to the formation of diverse structures. For example, 1,2-diaza-1,3-butadienes react regioselectively with trifluoromethylated β-dicarbonyl compounds to yield stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ol derivatives. These derivatives can be further transformed into fluorinated heterocycles, such as 1-aminopyrrole derivatives, through reactions with trifluoromethanesulphonic anhydride or heterogeneous catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, α,α-difluoroketones are typically fully hydrated due to the strong electronegative effect of the adjacent fluorine atoms, which can make them act as transition-state analog inhibitors of certain proteinases . Additionally, the presence of both alcoholic and phenolic hydroxyl groups in fluorinated compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suggests that they can be deprotonated easily, facilitating their use in the synthesis of organic fluoro-containing polymers .

Eigenschaften

IUPAC Name |

(2S)-1,1-difluorohexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-2-3-4-5(9)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPIDFXQVJBVLA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,1-Difluorohexan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)

![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)

![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)

![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)